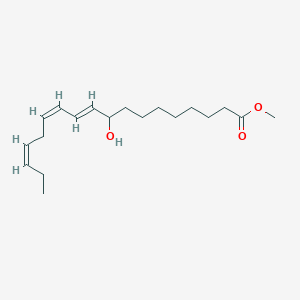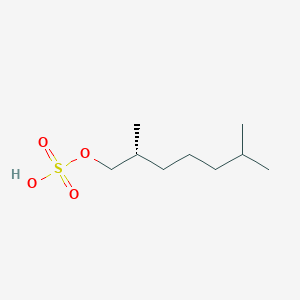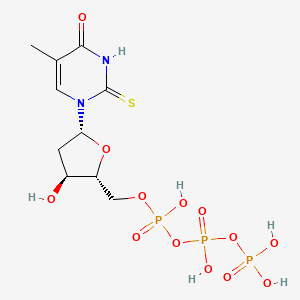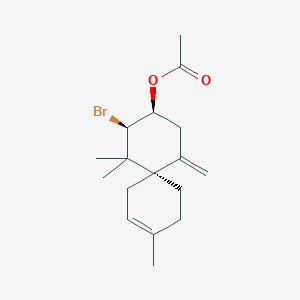
Acetyldeschloroelatol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyldeschloroelatol is a natural product found in Aplysia dactylomela with data available.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Properties
Acetyldeschloroelatol, a compound isolated from the sea hare Aplysia dactylomela, has been studied for its cytotoxic properties. Research conducted by (Dias et al., 2005) found that acetyldeschloroelatol exhibited in vitro cytotoxicity against cancer cell lines, including HeLa and Hep-2, as well as nontumoral Vero cells. This study suggests a potential for acetyldeschloroelatol in cancer research, particularly in the exploration of novel cytotoxic agents.
Biopolymer Modification
While not directly related to acetyldeschloroelatol, research into the acetylation of biopolymers highlights the broader scientific interest in acetyl compounds. A study by (Nogi et al., 2006) investigated the acetylation of bacterial cellulose nanofibers. This modification enhanced the properties of nanocomposites for optoelectronic device applications by reducing hygroscopicity and maintaining high optical transparency and thermal stability.
Acetyl-Related Enzymatic Activity
Research on acetylornithinase from Escherichia coli, involving the synthesis of N”-Acetyl-n-ornithine, contributes to understanding the role of acetyl compounds in biochemical processes. The study conducted by (Vogel & Bonner, 1956) focused on the partial purification of the enzyme and its properties, which is valuable for comprehending how acetyl groups influence protein function and metabolic pathways.
Biomedical Material Development
The development of chitin and chitosan, derived from shellfish and based on the N-acetyl-glucosamine monomer, illustrates the significance of acetyl compounds in biomedical material science. (Khor & Lim, 2003) discussed chitin and chitosan's use as wound dressing materials, drug delivery vehicles, and in tissue engineering, highlighting the diverse applications of acetyl-based biopolymers in medicine.
Eigenschaften
Molekularformel |
C17H25BrO2 |
|---|---|
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
[(3S,4R,6R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-yl] acetate |
InChI |
InChI=1S/C17H25BrO2/c1-11-6-8-17(9-7-11)12(2)10-14(20-13(3)19)15(18)16(17,4)5/h6,14-15H,2,7-10H2,1,3-5H3/t14-,15-,17-/m0/s1 |
InChI-Schlüssel |
NQXXGYWRUKNVOU-ZOBUZTSGSA-N |
Isomerische SMILES |
CC1=CC[C@]2(CC1)C(=C)C[C@@H]([C@@H](C2(C)C)Br)OC(=O)C |
Kanonische SMILES |
CC1=CCC2(CC1)C(=C)CC(C(C2(C)C)Br)OC(=O)C |
Synonyme |
acetyldeschloroelatol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



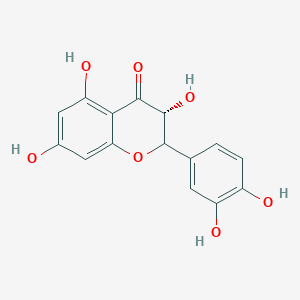
![[(3aR,4S,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1253986.png)

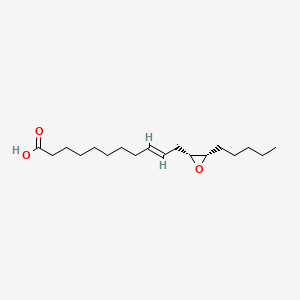
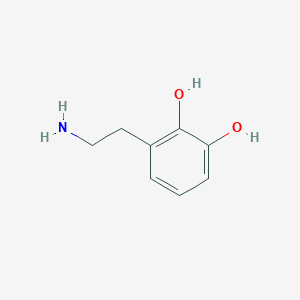
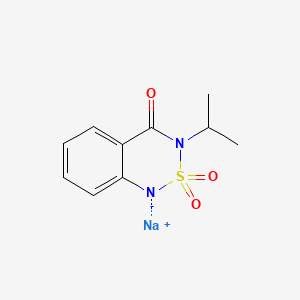

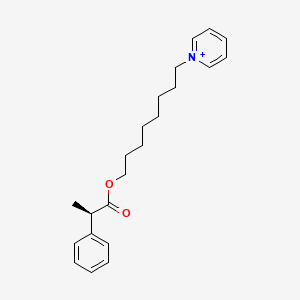
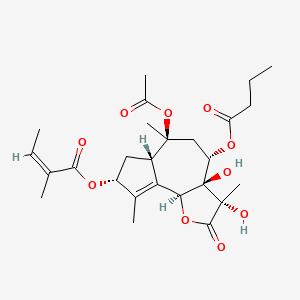
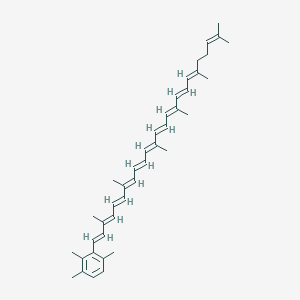
![2,3-Dihydroxy-5-propyl-1a,2,3,5,6,7a-hexahydrooxireno[2,3-g]isochromen-7-one](/img/structure/B1254001.png)
